Prostaglandin K1 Prostaglandin K1 PGK1 is the 9,11-diketone formed by the oxidation of PGE1 or PGD1. Whether this compound exists biologically is uncertain; it is known to be resistant to metabolism by 15-hydroxy PGDH in vitro. In an intact porcine model of balloon angioplasty restenosis, PGK1 was equivalent in activity and potency to PGE1.
Brand Name: Vulcanchem
CAS No.: 69413-73-6
VCID: VC0161462
InChI: InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,21H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+/m0/s1
SMILES: CCCCCC(C=CC1C(C(=O)CC1=O)CCCCCCC(=O)O)O
Molecular Formula: C20H32O5
Molecular Weight: 352.5 g/mol

Prostaglandin K1

CAS No.: 69413-73-6

Reference Standards

VCID: VC0161462

Molecular Formula: C20H32O5

Molecular Weight: 352.5 g/mol

Prostaglandin K1 - 69413-73-6

CAS No. 69413-73-6
Product Name Prostaglandin K1
Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
IUPAC Name 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]heptanoic acid
Standard InChI InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,21H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+/m0/s1
Standard InChIKey KJWZYMMLVHIVSU-IYCNHOCDSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@@H]1[C@H](C(=O)CC1=O)CCCCCCC(=O)O)O
SMILES CCCCCC(C=CC1C(C(=O)CC1=O)CCCCCCC(=O)O)O
Canonical SMILES CCCCCC(C=CC1C(C(=O)CC1=O)CCCCCCC(=O)O)O
Description PGK1 is the 9,11-diketone formed by the oxidation of PGE1 or PGD1. Whether this compound exists biologically is uncertain; it is known to be resistant to metabolism by 15-hydroxy PGDH in vitro. In an intact porcine model of balloon angioplasty restenosis, PGK1 was equivalent in activity and potency to PGE1.
Synonyms PGK1
Reference 1.Ohno, H.,Morikawa, Y. and Hirata, F. Studies on 15-hydroxyprostaglandin dehydrogenase with various prostaglandin analogues. Journal of Biochemistry 84, 1485-1494 (1978).
PubChem Compound 16061102
Last Modified Nov 11 2021
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